molecular formula C9H7BrN2 B15329940 8-Bromo-5-methylquinazoline

8-Bromo-5-methylquinazoline

Cat. No.: B15329940
M. Wt: 223.07 g/mol
InChI Key: JFJHRJQOJGCHKY-UHFFFAOYSA-N
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Description

8-Bromo-5-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl group at the 5th position of the quinazoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylquinazoline typically involves the bromination of 5-methylquinazoline. One common method includes the use of bromine and a suitable catalyst under controlled conditions. For instance, the reaction can be carried out using sulfuric acid and silver sulfate in water at temperatures ranging from 0 to 20°C for about 16 hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and phase-transfer catalysis are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

  • Quinazoline N-oxides from oxidation.
  • Various substituted quinazolines from nucleophilic substitution reactions.

Scientific Research Applications

8-Bromo-5-methylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-methylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include DNA gyrase and topoisomerase IV in antibacterial applications .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-5-methylquinazoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

8-bromo-5-methylquinazoline

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-8(10)9-7(6)4-11-5-12-9/h2-5H,1H3

InChI Key

JFJHRJQOJGCHKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=NC2=C(C=C1)Br

Origin of Product

United States

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